13alpha-Cinnamoyloxylupanine is a quinolizidine alkaloid primarily derived from the seeds of various lupin species. This compound is part of a larger class of alkaloids known for their diverse biological activities and potential applications in pharmacology. Quinolizidine alkaloids, including 13alpha-cinnamoyloxylupanine, are synthesized from the amino acid lysine and serve various ecological roles, particularly in plant defense against herbivores and pathogens.
13alpha-Cinnamoyloxylupanine is predominantly found in the seeds of the Lupinus genus, particularly in species such as Lupinus angustifolius and Lupinus mutabilis. These plants are known for their high alkaloid content, which varies significantly based on genetic, environmental, and developmental factors. The classification of 13alpha-cinnamoyloxylupanine falls under the category of quinolizidine alkaloids, which are characterized by a unique bicyclic structure comprising a quinolizidine ring system.
The synthesis of 13alpha-cinnamoyloxylupanine involves several steps that typically include extraction from plant material followed by chemical modification. A common method for isolating this compound is through liquid chromatography coupled with mass spectrometry (LC-MS), which allows for the identification and quantification of alkaloids in complex mixtures.
A recent study highlighted a straightforward extraction process using acidified methanol/water, yielding recoveries between 45% to 55% for 13alpha-cinnamoyloxylupanine, indicating its presence among other quinolizidine alkaloids . Additionally, biosynthetic pathways involving lysine decarboxylase have been proposed as initial steps in the formation of these compounds .
The molecular formula of 13alpha-cinnamoyloxylupanine is with a molecular weight of approximately 303.38 g/mol. The compound features a complex structure characterized by a quinolizidine core with a cinnamoyl group attached at the 13-alpha position.
The structural representation can be summarized as follows:
Chemical reactions involving 13alpha-cinnamoyloxylupanine primarily include its formation from precursor compounds through enzymatic or chemical pathways. The transformation often involves hydroxylation and acylation processes that modify the basic lupanine structure to yield 13alpha-cinnamoyloxylupanine.
For instance, the acylation reaction can be catalyzed by specific enzymes present in plant tissues or through synthetic organic chemistry techniques that utilize acyl chlorides or anhydrides . These reactions are crucial for enhancing the bioactivity of the alkaloid.
The mechanism of action of 13alpha-cinnamoyloxylupanine is not fully elucidated but is believed to involve interactions with neurotransmitter systems, particularly those modulating cholinergic pathways. Quinolizidine alkaloids have demonstrated neurotoxic effects, which may be attributed to their ability to inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts .
Research indicates that these compounds can affect cardiac electrical conductivity and exhibit anticholinergic properties similar to other alkaloids such as lupanine and sparteine .
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed to characterize these properties further.
13alpha-Cinnamoyloxylupanine has potential applications in various fields:
13α-Cinnamoyloxylupanine (CAS: 5835-04-1) is a complex ester alkaloid belonging to the quinolizidine class, with the molecular formula C₂₄H₃₀N₂O₃ and a molecular weight of 394.51 g/mol [9]. Structurally, it consists of a lupanine core—a tetracyclic quinolizidine backbone—esterified at the C13 position with a trans-cinnamoyl moiety (Figure 1). The stereochemistry at C13 is defined as α-oriented, and the cinnamoyl group exhibits E (trans) configuration, which significantly influences its three-dimensional conformation and bioactivity [4] [9]. The compound’s IUPAC name is (2S,7S,7aR,14S,14aS)-dodecahydro-11-oxo-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocin-2-yl (E)-3-phenylacrylate [9]. Its structural complexity arises from four chiral centers, rendering it a valuable subject for stereochemical analysis.
Table 1: Synonyms of 13α-Cinnamoyloxylupanine
Synonym | Source |
---|---|
13α-O-trans-Cinnamoyllupanine | Vendor documentation [9] |
Hydroxylupanine trans-cinnamate | NIST WebBook |
(13β)-2-Oxospartein-13-yl (2E)-3-phenylprop-2-enoate | Chemical vendors [4] |
Table 2: Key Chemical Identifiers
Property | Value |
---|---|
Molecular Formula | C₂₄H₃₀N₂O₃ |
Molecular Weight | 394.51 g/mol |
logP | 3.107 (calculated) [5] |
log10WS | -4.20 (water solubility) [5] |
13α-Cinnamoyloxylupanine was first isolated from wild Lupinus species, notably L. pilosus and L. palaestinus native to Israel, during phytochemical screenings of quinolizidine alkaloids (QAs) in the late 20th century [2]. Its identification coincided with advancements in chromatographic techniques, such as LC-MS/MS and GC-MS, which enabled the resolution of structurally similar esterified alkaloids in lupin seeds [2]. Historically, esterified QAs like this compound were initially misclassified due to co-elution with non-esterified analogs. However, refined methodologies in the 2000s allowed precise differentiation, revealing its role as a biosynthetic modification of hydroxylupanine [2] [8].
Research on this compound accelerated with ecological studies linking QA diversification to plant-herbivore defense mechanisms. Unlike domesticated lupins (L. albus, L. angustifolius), wild species accumulate higher concentrations of esterified QAs, suggesting evolutionary selection for enhanced bioactivity [2]. The compound’s discovery underscored the chemodiversity within Lupinus genus, prompting re-evaluation of QA biosynthetic pathways.
As a structurally specialized quinolizidine alkaloid, 13α-cinnamoyloxylupanine exemplifies three key aspects of plant secondary metabolism:
Table 3: Physical Properties of 13α-Cinnamoyloxylupanine
Property | Value | Method |
---|---|---|
Melting Point | Not reported | – |
logP (octanol/water) | 3.107 | Crippen Calculated [5] |
Molecular Volume | 306.490 mL/mol | McGowan Calculated [5] |
Pharmacologically, this alkaloid is a lead compound for drug discovery. The cinnamoyl group may confer enhanced membrane permeability or target selectivity compared to non-esterified QAs [4] [9]. Recent studies propose its potential in modulating neurotransmitter receptors (e.g., acetylcholine receptors) or kinase enzymes, though mechanistic validation is ongoing [9].
In plant biochemistry, 13α-cinnamoyloxylupanine illuminates QA pathway regulation. Its accumulation in seeds—but not leaves—suggests tissue-specific expression of acyltransferases [2]. Furthermore, its variable production across lupin populations provides genetic clues for engineering low-alkaloid crops without compromising pest resistance [2] [8].
Figure 1: Structural diagram of 13α-Cinnamoyloxylupanine highlighting the quinolizidine core (blue) and trans-cinnamoyl ester group (red).
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: